Methyltris(4-fluorophenyl)phosphonium iodide

Description

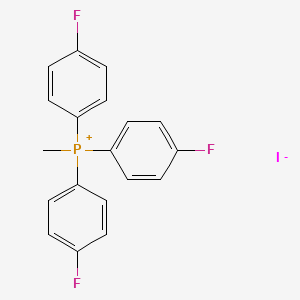

Structure

3D Structure of Parent

Properties

IUPAC Name |

tris(4-fluorophenyl)-methylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUDYJMGSVXHQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638418 | |

| Record name | Tris(4-fluorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18606-51-4 | |

| Record name | NSC158465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-fluorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIS(4-FLUOROPHENYL)PHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris(4-fluorophenyl)phosphonium iodide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include:

- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to overnight.

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

Methyltris(4-fluorophenyl)phosphonium iodide can undergo various chemical reactions, including:

Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the phosphonium center.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include halides, cyanides, and thiolates.

Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphonium center.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the phosphonium center.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various phosphonium salts, while oxidation can yield phosphine oxides .

Scientific Research Applications

Methyltris(4-fluorophenyl)phosphonium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

Material Science: The compound is used in the synthesis of novel materials, including metal-organic frameworks (MOFs) and coordination polymers.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of phosphonium compounds are explored for their potential in drug delivery and as antimicrobial agents

Mechanism of Action

The mechanism of action of Methyltris(4-fluorophenyl)phosphonium iodide primarily involves its ability to form phosphonium ylides. These ylides are intermediates in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The phosphonium center acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

The following analysis compares methyltris(4-fluorophenyl)phosphonium iodide with structurally related phosphonium iodides, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

- Fluorinated derivatives (e.g., 4-fluorophenyl or pentafluorophenyl) exhibit enhanced electron-withdrawing effects compared to non-fluorinated analogs, altering their reactivity in catalytic and biological systems .

- Synthesis methods for fluorinated phosphonium salts are consistent across derivatives, involving alkylation of fluorinated phosphines with methyl iodide .

Physicochemical and Functional Properties

Key Observations :

- Fluorination improves antimicrobial activity compared to non-fluorinated analogs like methyl triphenylphosphonium iodide .

- Tetraphenylphosphonium iodide exhibits superior corrosion inhibition due to strong chemisorption on metal surfaces, attributed to its bulky phenyl groups .

Commercial and Industrial Relevance

- Market Availability : Fluorinated phosphonium iodides (e.g., methyltris(4-fluorophenyl) and methyltris(4-chlorophenyl) derivatives) are commercially available, with fluorine variants preferred for specialized applications due to enhanced stability and reactivity .

Biological Activity

Methyltris(4-fluorophenyl)phosphonium iodide (CAS Number: 18606-51-4) is a quaternary phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by the presence of three 4-fluorophenyl groups attached to a central phosphorus atom, with iodide serving as the counterion. The following sections provide a detailed examination of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

This compound has been studied for its antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Proteus mirabilis

Synergistic Effects with Antibiotics

Studies have shown that this compound can enhance the efficacy of traditional antibiotics such as penicillin G and V. The combination of these phosphonium salts with penicillins results in a synergistic effect, increasing the overall antibacterial activity against the tested strains .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli, S. aureus, P. aeruginosa, Proteus | Significant activity noted |

| Penicillin G | E. coli, S. aureus | Standard inhibition |

| Combination (Phosphonium + Penicillin) | E. coli, S. aureus | Enhanced inhibition |

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to involve:

- Membrane Disruption : The positively charged phosphonium center may interact with negatively charged components of bacterial membranes, leading to membrane destabilization.

- Inhibition of Cellular Processes : The compound may interfere with critical cellular pathways in bacteria, resulting in growth inhibition or cell death.

Case Studies and Research Findings

- Synthesis and Biological Testing : A study conducted on various fluorinated phosphonium iodide derivatives demonstrated that this compound showed significant antibacterial activity when tested using the disc diffusion method at concentrations ranging from 3.5 to 4.0 µg/mL .

- Comparative Studies : In comparative studies involving other phosphonium compounds, this compound was found to be one of the most effective against Gram-positive and Gram-negative bacteria, outperforming several related compounds .

- Potential Therapeutic Applications : Ongoing research is exploring the potential use of this compound in therapeutic settings, particularly in combination therapies aimed at overcoming antibiotic resistance in pathogenic bacteria .

Q & A

Q. How is Methyltris(4-fluorophenyl)phosphonium iodide synthesized, and what are the critical parameters influencing its yield and purity?

this compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of tris(4-fluorophenyl)phosphine with methyl iodide under anhydrous conditions. Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), reaction temperature (0–25°C), and exclusion of moisture to prevent hydrolysis. The stoichiometric ratio of reactants and reaction time (12–24 hours) also critically influence yield and purity. Post-synthesis purification via recrystallization from polar aprotic solvents (e.g., acetonitrile) is recommended to isolate high-purity crystals .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Spectroscopy : and NMR are used to confirm the substitution pattern of fluorophenyl groups and methyl-phosphorus bonding. Infrared (IR) spectroscopy identifies P–C and C–F vibrational modes (e.g., P–C stretching at ~1,100 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) or neutron diffraction resolves the ionic lattice structure, revealing P–I distances (~2.87 Å) and hydrogen-bonding interactions (e.g., weak P–HI contacts). Thermal ellipsoid analysis quantifies atomic displacement parameters, critical for understanding thermal stability .

Advanced Research Questions

Q. How does the presence of fluorine substituents on the phenyl rings influence the reactivity of this compound compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing nature increases the electrophilicity of the phosphorus center, enhancing its reactivity as a catalyst in nucleophilic substitutions or photoredox reactions. The para-fluoro groups stabilize the phosphonium cation via inductive effects, reducing decomposition rates. Comparative studies with triphenylphosphonium iodide show that fluorinated derivatives exhibit higher thermal stability and solubility in polar solvents, enabling their use in advanced catalytic systems .

Q. What are the mechanistic insights into the role of this compound in photoredox catalysis, and how do experimental parameters affect reaction outcomes?

Under blue light (450–470 nm), the iodide anion acts as a photoactive species, generating iodine radicals () that initiate substrate activation. The phosphonium cation stabilizes radical intermediates via weak P–HI hydrogen bonds. Key parameters include light intensity (5–10 mW/cm), solvent polarity (acetonitrile > DMF), and iodide concentration (0.1–1.0 equiv). Over-irradiation can lead to byproduct formation, requiring precise control of reaction duration .

Q. How can computational chemistry be utilized to predict the interaction of this compound with various substrates in catalytic cycles?

Density Functional Theory (DFT) calculations model the Gibbs free-energy landscape of reaction steps, such as epoxide ring-opening or radical transfer. For example, iodide salts lower the activation barrier (e.g., 72 kJ/mol vs. 97 kJ/mol for bromide analogs) by stabilizing transition states through electrostatic interactions. Molecular dynamics simulations predict solvent effects on ion-pair dissociation, guiding solvent selection for catalytic efficiency .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies of phosphonium iodide salts across different studies?

Discrepancies often arise from variations in experimental setups, such as light source wavelength, solvent purity, or substrate-to-catalyst ratios. To resolve contradictions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.